N-(2-{4-[4-(pyrimidin-2-yl)piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidin-1-yl}ethyl)acetamide
Description
The compound N-(2-{4-[4-(pyrimidin-2-yl)piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidin-1-yl}ethyl)acetamide is a pyrazolo[3,4-d]pyrimidine derivative featuring a pyrimidin-2-yl-substituted piperazine moiety at position 4 and an ethyl-linked acetamide group at position 1 of the heterocyclic core. Pyrazolo[3,4-d]pyrimidines are purine analogues known for diverse pharmacological activities, including kinase inhibition and antitumor properties . The piperazine group enhances solubility and modulates receptor interactions, while the acetamide linker may contribute to hydrogen bonding in target binding .
Properties
IUPAC Name |
N-[2-[4-(4-pyrimidin-2-ylpiperazin-1-yl)pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N9O/c1-13(27)18-5-6-26-16-14(11-23-26)15(21-12-22-16)24-7-9-25(10-8-24)17-19-3-2-4-20-17/h2-4,11-12H,5-10H2,1H3,(H,18,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWTWGVIXZXQFLS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCCN1C2=C(C=N1)C(=NC=N2)N3CCN(CC3)C4=NC=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N9O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been found to inhibit the activity of tyrosine kinases. Tyrosine kinases are enzymes that can transfer a phosphate group from ATP to a protein in a cell, a process that is crucial for many cellular functions.
Mode of Action
It’s known that similar compounds bind to their targets through numerous hydrogen bonds, hydrophobic c–h…π and π…π interactions. These interactions can lead to changes in the conformation of the target protein, potentially altering its function.
Biochemical Pathways
Compounds that inhibit tyrosine kinases can affect a variety of cellular processes, including cell growth, differentiation, and metabolism.
Pharmacokinetics
The lipophilicity of similar compounds allows them to diffuse easily into cells, which could impact their bioavailability.
Biochemical Analysis
Biochemical Properties
N-(2-{4-[4-(pyrimidin-2-yl)piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidin-1-yl}ethyl)acetamide plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. One of the key interactions is with cyclin-dependent kinase 2 (CDK2), an enzyme that regulates the cell cycle. The compound acts as an inhibitor of CDK2, thereby affecting cell cycle progression and proliferation. Additionally, it has been observed to interact with other proteins involved in cell signaling pathways, further influencing cellular functions.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. In cancer cells, the compound has been shown to inhibit cell proliferation and induce apoptosis. This is achieved through its impact on cell signaling pathways, gene expression, and cellular metabolism. For instance, the inhibition of CDK2 by the compound leads to cell cycle arrest, preventing the proliferation of cancer cells. Moreover, it influences gene expression by modulating the activity of transcription factors and other regulatory proteins.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound binds to the active site of CDK2, inhibiting its enzymatic activity and preventing the phosphorylation of target proteins required for cell cycle progression. This inhibition leads to cell cycle arrest and apoptosis in cancer cells. Additionally, the compound may interact with other enzymes and proteins, modulating their activity and contributing to its overall biochemical effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under standard laboratory conditions, but its degradation can occur under extreme conditions such as high temperature or acidic pH. Long-term studies have shown that the compound maintains its inhibitory effects on CDK2 and other target proteins over extended periods, leading to sustained cell cycle arrest and apoptosis in cancer cells.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively inhibits CDK2 activity and induces apoptosis in cancer cells without causing significant toxicity. At higher doses, toxic effects such as liver damage and gastrointestinal disturbances have been observed. These findings highlight the importance of optimizing the dosage to achieve therapeutic effects while minimizing adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways. The compound is metabolized by liver enzymes, including cytochrome P450 enzymes, which facilitate its breakdown and elimination from the body. Additionally, the compound may influence metabolic flux and metabolite levels by modulating the activity of enzymes involved in cellular metabolism.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound interacts with transporters and binding proteins that facilitate its uptake and distribution to target sites. Its localization and accumulation within specific tissues and cells are influenced by these interactions, affecting its overall efficacy and therapeutic potential.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications. This localization is essential for its interaction with target proteins and enzymes, enabling it to exert its biochemical effects effectively.
Biological Activity
N-(2-{4-[4-(pyrimidin-2-yl)piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidin-1-yl}ethyl)acetamide is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews its biological activity, synthesizing data from various studies and highlighting relevant case studies and research findings.
Chemical Structure and Properties
The compound can be characterized by its molecular formula and a molecular weight of approximately 394.52 g/mol. Its structure includes a pyrazolo[3,4-d]pyrimidine core, which is associated with various biological activities, including kinase inhibition.
Research indicates that compounds similar to this compound often act as inhibitors of cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. Inhibition of CDKs can lead to reduced proliferation of cancer cells, making these compounds valuable in cancer therapy.
Anticancer Activity
A study published in Nature highlighted the effectiveness of phenylpyrazolo[3,4-d]pyrimidine derivatives in inhibiting tumor growth in various cancer models. For instance, compound 5i demonstrated IC50 values ranging from 0.3 to 24 µM against dual targets EGFR and VGFR2, showcasing its potential as a multitarget anticancer agent. In MCF-7 breast cancer cells, it not only inhibited growth but also induced apoptosis and suppressed cell migration .
Kinase Inhibition
The compound has been shown to selectively inhibit specific CDKs. For example, derivatives of pyrazolo[3,4-d]pyrimidines have been documented as potent inhibitors against CDK2 and CDK9, which are implicated in various cancers. These inhibitors exhibit selectivity that minimizes off-target effects, enhancing their therapeutic potential .
Case Studies
- MCF-7 Model Study : In this study, the compound was tested for its ability to induce apoptosis in breast cancer cells. Results indicated a significant reduction in cell viability and an increase in apoptotic markers when treated with this compound at concentrations as low as 5 µM .
- In Vivo Studies : Animal models treated with this compound showed a marked decrease in tumor size compared to control groups. The mechanism was attributed to the inhibition of cell cycle progression and induction of DNA damage response pathways .
Data Tables
| Activity | IC50 Value (µM) | Target |
|---|---|---|
| Dual EGFR/VGFR2 Inhibition | 0.3 - 24 | Kinase Inhibition |
| Apoptosis Induction (MCF-7) | 5 | Cancer Cell Growth |
Comparison with Similar Compounds
Structural Features
The target compound shares a pyrazolo[3,4-d]pyrimidine core with multiple analogues but differs in substituent patterns:
- Piperazine Modifications : The pyrimidin-2-yl substituent on the piperazine ring distinguishes it from analogues like 2-[4-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]-N-[2-(trifluoromethyl)phenyl]acetamide (Z223-1605), which has a phenyl group instead .
- Acetamide Linkers: The ethyl spacer in the target compound contrasts with shorter or bulkier linkers in analogues. For example, 2-(4-Amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)-N-(4-bromophenyl)acetamide (13h) uses a direct acetamide-phenyl linkage .
Physicochemical Properties
Key differences in melting points, yields, and solubility are observed:
- Melting Points : Bulky substituents (e.g., trifluoromethyl in Z223-1605) increase rigidity and melting points, as seen in Example 83 (302–304°C) .
- Yields: Electron-deficient groups (e.g., 4-cyanophenyl in 12j, 69% yield) may reduce synthetic efficiency compared to simpler substituents .
Key Research Findings
- Substituent Effects : Bulky or electron-withdrawing groups (e.g., trifluoromethyl) improve metabolic stability but may compromise solubility .
- Piperazine Role : Pyrimidin-2-yl piperazine enhances water solubility compared to phenyl-substituted analogues, critical for oral bioavailability .
- Acetamide Linkers : Ethyl spacers balance flexibility and steric hindrance, optimizing target binding compared to rigid or short linkers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
